molecular formula C13H25NO5 B8194977 (2S, 3S)-N-Boc-O-t-butylthreonine

(2S, 3S)-N-Boc-O-t-butylthreonine

Cat. No.: B8194977
M. Wt: 275.34 g/mol
InChI Key: LKRXXARJBFBMCE-IUCAKERBSA-N
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Description

(2S, 3S)-N-Boc-O-t-butylthreonine is a useful research compound. Its molecular formula is C13H25NO5 and its molecular weight is 275.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5/c1-8(18-12(2,3)4)9(10(15)16)14-11(17)19-13(5,6)7/h8-9H,1-7H3,(H,14,17)(H,15,16)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRXXARJBFBMCE-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Protected Amino Acid Derivatives in Stereoselective Transformations

The journey to construct complex, stereochemically defined molecules often begins with smaller, readily available chiral precursors. Amino acids, the fundamental building blocks of proteins, represent a readily accessible and diverse pool of such chiral starting materials. However, their inherent reactivity, stemming from the presence of both an amino group and a carboxylic acid group, necessitates a strategy of protection and deprotection to achieve selective transformations at other parts of the molecule.

Protecting groups are temporary modifications to functional groups that render them inert to specific reaction conditions. In the context of amino acids, the tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the amine functionality. nih.govontosight.ai Its popularity stems from its ease of introduction and, crucially, its facile removal under mild acidic conditions, which often leave other sensitive functional groups intact. nih.govresearchgate.net This allows chemists to selectively unmask the amine at a desired stage of a synthetic sequence.

The use of protected amino acid derivatives is a cornerstone of modern stereoselective synthesis. nih.govpeptide.com By temporarily masking the reactive amino and carboxyl groups, chemists can exploit the inherent chirality of the amino acid to direct the stereochemical outcome of subsequent reactions. This strategy is fundamental to the synthesis of peptides, peptidomimetics, and a vast number of pharmaceuticals and other biologically active molecules where precise stereochemistry is critical for function. a2bchem.com The ability to manipulate and incorporate these chiral building blocks with high fidelity is a testament to the power of protecting group chemistry in achieving stereoselective transformations.

An Overview of Threonine Derivatives in Contemporary Chemical Research

Approaches from the Chiral Pool: Derivatization of Natural Threonine

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral compounds. bccollegeasansol.ac.inuleth.ca Natural L-threonine, with its (2S, 3R) configuration, is an abundant and inexpensive starting material. However, to obtain the (2S, 3S) stereoisomer, a stereochemical inversion at one of the chiral centers is necessary.

One common strategy involves the derivatization of L-threonine to facilitate the inversion of the C3 hydroxyl group. While direct inversion can be challenging, multi-step sequences are often employed. For instance, L-threonine can be converted to a cyclic intermediate, such as an oxazoline (B21484) or a cyclic sulfate (B86663), which can then undergo nucleophilic opening with inversion of configuration at the C3 position. Subsequent manipulation of functional groups and introduction of the N-Boc and O-t-butyl protecting groups would then yield the desired (2S, 3S) product. A notable example is the conversion of L-threonine into a threonine analogue, (2R,3S) 3-amino-4-mercapto-2-butanol, which involves a seven-step synthesis starting from L-threonine. nih.gov

De Novo Asymmetric Synthesis Strategies

De novo synthesis, or the synthesis from simple, achiral starting materials, offers a powerful alternative to the chiral pool approach, providing access to a wider range of stereoisomers. These methods rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Enantioselective Approaches for Threonine Scaffold Construction

Enantioselective synthesis aims to create a specific enantiomer of a chiral product from achiral or racemic precursors. bccollegeasansol.ac.in Several powerful methods have been developed for the construction of the threonine scaffold with high enantioselectivity.

One prominent approach is the aldol (B89426) reaction , which forms a new carbon-carbon bond and creates two new stereocenters. The use of chiral catalysts or chiral auxiliaries can direct the reaction to produce the desired stereoisomer. For example, the asymmetric aldol addition of an enolate to an aldehyde can be catalyzed by chiral metal complexes or organocatalysts to afford β-hydroxy-α-amino acids with high diastereo- and enantioselectivity. researchgate.net

Threonine aldolases are enzymes that catalyze the reversible aldol addition of glycine (B1666218) to an aldehyde to form β-hydroxy-α-amino acids. d-nb.infonih.gov These biocatalysts offer excellent stereocontrol and are increasingly used for the synthesis of threonine and its analogues. d-nb.infonih.gov Recent advancements have expanded the substrate scope of these enzymes, allowing for the synthesis of α-quaternary α-amino acids. d-nb.info Furthermore, synergistic photoenzymatic systems using L-threonine aldolases have been developed for the preparation of unprotected α-tertiary amino acids. nih.gov A novel threonine aldolase-catalyzed method for the enantioselective α-alkylation of amino acids has also been reported, proceeding through an unconventional photoinduced radical mechanism. organic-chemistry.org

Another powerful tool is the Sharpless asymmetric dihydroxylation , which can be used to introduce the two hydroxyl groups of a diol with high enantioselectivity. This method has been applied to the synthesis of various complex molecules, including fluorinated threonine derivatives. nih.gov

The following table summarizes some enantioselective approaches for threonine scaffold construction:

MethodDescriptionKey Features
Asymmetric Aldol Reaction Addition of a chiral enolate or an achiral enolate in the presence of a chiral catalyst to an aldehyde.Creates two stereocenters simultaneously with high stereocontrol.
Threonine Aldolases Biocatalytic aldol addition of glycine or other amino acids to aldehydes.High enantioselectivity and diastereoselectivity under mild conditions.
Sharpless Asymmetric Dihydroxylation Catalytic dihydroxylation of an alkene to form a chiral diol.Provides access to chiral diols which can be further elaborated to amino acids.
Negishi Coupling Cross-coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex.Used to combine advanced building blocks in the synthesis of complex scaffolds. nih.gov

Diastereoselective Control in Threonine Derivative Synthesis

Once the threonine scaffold is constructed, controlling the relative stereochemistry of the substituents is crucial. Diastereoselective reactions are employed to favor the formation of one diastereomer over the others. rsc.org

In the context of synthesizing (2S, 3S)-N-Boc-O-t-butylthreonine, if a de novo approach starts with an enantiomerically pure building block containing one of the desired stereocenters, the subsequent reactions must be designed to induce the formation of the second stereocenter with the correct relative configuration. For instance, the reduction of a chiral α-amino-β-keto ester can be influenced by the existing stereocenter to favor the formation of the syn or anti diastereomer. The choice of reducing agent and reaction conditions plays a critical role in achieving high diastereoselectivity.

Felkin-Ahn and Cram chelation models are often used to predict the stereochemical outcome of nucleophilic additions to chiral α-substituted carbonyl compounds, which are common intermediates in amino acid synthesis. By carefully selecting the protecting groups and reaction conditions, chemists can steer the reaction towards the desired diastereomer.

Protecting Group Chemistry in Threonine Functionality Management

Protecting groups are essential tools in the synthesis of complex molecules like this compound. They temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions during a synthetic sequence. The choice of protecting groups is critical and must be orthogonal, meaning that one group can be removed selectively without affecting the others. ontosight.ai

N-α-Protection with tert-Butyloxycarbonyl (Boc) Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the α-amino group of amino acids. ontosight.ainih.govcarlroth.com Its popularity stems from its ease of introduction and its stability to a wide range of reaction conditions, yet it can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). ontosight.ai

The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This reaction is generally high-yielding and proceeds without racemization of the chiral center. The Boc group provides good protection for the amine during subsequent reactions, such as the esterification of the carboxylic acid or the modification of the side chain.

O-Protection with tert-Butyl Group: Strategies and Implementation

The hydroxyl group of the threonine side chain is also reactive and often requires protection during peptide synthesis and other transformations. ontosight.ai The tert-butyl (t-Bu) group is a common choice for protecting the hydroxyl group of threonine. ontosight.ainih.gov It is introduced by reacting the N-protected threonine with isobutylene (B52900) in the presence of a strong acid catalyst, such as sulfuric acid. nih.govgoogle.com

The t-Bu group is stable to the basic conditions used for the removal of the Fmoc group, another common N-protecting group, making the Boc/t-Bu protection scheme orthogonal to the Fmoc/trityl scheme often used in solid-phase peptide synthesis. ontosight.ai The O-t-butyl group is typically removed simultaneously with the N-Boc group using strong acid, such as TFA.

The synthesis of O-tert-butyl-L-threonine tert-butyl ester has been achieved in a one-step reaction of L-threonine with isobutene under the catalysis of concentrated sulfuric acid. google.com

Orthogonality Considerations with Complementary Protecting Group Strategies

In the multi-step synthesis of peptides, the concept of orthogonality is paramount. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific, non-overlapping conditions, allowing for the selective deprotection of one functional group in the presence of others. biosynth.comiris-biotech.de This principle is fundamental to strategies involving this compound, where both the α-amino group and the side-chain hydroxyl group are protected.

The most common orthogonal protecting group combination in solid-phase peptide synthesis (SPPS) is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the N-terminus and the acid-labile tert-butyl (tBu) group for side-chain protection. researchgate.netiris-biotech.de However, in the case of this compound, both the N-terminal tert-butyloxycarbonyl (Boc) group and the O-tert-butyl (tBu) ether on the side chain are removed by acid. biosynth.comiris-biotech.de This pairing is considered "quasi-orthogonal" rather than truly orthogonal. biosynth.com

The selective removal of these groups relies on the differential acid lability. The N-terminal Boc group can be cleaved using moderate acids like trifluoroacetic acid (TFA), while the more stable O-t-butyl ether requires stronger acids, such as hydrogen fluoride (B91410) (HF), for its removal. iris-biotech.deresearchgate.net This difference in reactivity allows for the sequential deprotection necessary during peptide synthesis. For instance, in Boc-based SPPS, the temporary N-terminal Boc group is removed at each cycle with TFA, leaving the permanent tBu side-chain protection intact until the final cleavage step. researchgate.net

Protecting GroupAbbreviationProtected FunctionalityDeprotection ConditionsOrthogonality Class
tert-ButyloxycarbonylBocα-Amino groupModerate Acid (e.g., TFA) researchgate.netAcid-labile (temporary)
tert-ButyltBuSide-chain hydroxyl groupStrong Acid (e.g., HF) iris-biotech.deAcid-labile (permanent)
9-FluorenylmethoxycarbonylFmocα-Amino groupBase (e.g., Piperidine) researchgate.netBase-labile (temporary)
Benzyl (B1604629)BzlSide-chain hydroxyl groupStrong Acid / Hydrogenolysis researchgate.netAcid-labile (permanent)

Methodological Advancements in Racemization Suppression during Synthesis

A significant challenge in peptide synthesis is the prevention of racemization, or epimerization, at the α-carbon of the amino acid residue during the activation and coupling steps. nih.govnih.gov This side reaction can lead to the formation of diastereomeric peptides that are difficult to separate and can alter the biological activity of the final molecule. nih.gov Threonine and its derivatives are particularly susceptible to racemization.

The primary mechanism for racemization involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. schoolbag.info Several strategies have been developed to suppress this undesirable pathway:

Coupling Reagent Additives: The addition of auxiliary nucleophiles, such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives (e.g., 6-Cl-HOBt, HOAt), to carbodiimide-mediated couplings is a classic and effective method. peptide.combachem.com These additives react with the activated O-acylisourea intermediate to form an active ester that is less prone to racemization. nih.gov

Base-Free Conditions: The presence of a tertiary base in the coupling reaction can accelerate racemization. nih.gov Performing the coupling in the absence of base, or using a weaker base like collidine, has been shown to significantly reduce the extent of racemization, especially for sensitive residues. nih.govresearchgate.net

Reaction Conditions: Lowering the reaction temperature can also help to minimize racemization. nih.gov Additionally, the choice of solvent can play a role; for example, using a less polar solvent system like DMF/DCM has been reported to suppress racemization. nih.gov

Metal Additives: The use of copper(II) chloride (CuCl₂) as an additive in coupling reactions has been shown to be effective in suppressing racemization, particularly for challenging amino acids. peptide.comnih.gov This method has been successfully applied in both solution-phase and solid-phase synthesis. peptide.compeptide.com

MethodDescriptionApplication Example
Additives Use of HOBt or its derivatives to form less racemization-prone active esters. peptide.comDIC/HOBt coupling. nih.gov
Base-Free Coupling Omitting tertiary bases like DIPEA from the coupling step. nih.govReduces racemization to negligible levels in many cases. nih.gov
Low Temperature Performing the coupling reaction at 0°C or below. nih.govSlows down the rate of both coupling and racemization.
Copper(II) Chloride Addition of CuCl₂ to the coupling mixture. peptide.comEffective for sensitive residues like 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine. peptide.comnih.gov

Reagents and Catalytic Systems in Threonine Derivative Formation

The formation of threonine derivatives with high stereochemical fidelity relies on a sophisticated toolbox of reagents and catalytic systems. These tools are crucial for constructing the peptide backbone and for the de novo synthesis of the amino acid itself.

The creation of the amide (peptide) bond is the central reaction in peptide synthesis. This is achieved by activating the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of the next. bachem.com

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used activators. peptide.compeptide.com DIC is often preferred in SPPS because its urea (B33335) byproduct is soluble in common solvents and can be easily washed away. schoolbag.infopeptide.com To minimize racemization, carbodiimides are almost always used in conjunction with additives like HOBt or Oxyma Pure. bachem.compeptide.com Ethyl(dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide (B86325), making it useful for conjugating peptides to proteins in aqueous media. schoolbag.infopeptide.com

Onium Salts: Uronium and phosphonium (B103445) salts, such as HBTU, HATU, and PyBOP, are highly efficient coupling reagents that generate active esters in situ. bachem.com These reagents generally lead to faster coupling rates and fewer side reactions compared to carbodiimides alone, but require the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). bachem.com The choice of reagent can be critical for coupling sterically hindered residues like O-t-butylthreonine. schoolbag.info

Reagent ClassExamplesByproduct CharacteristicsCommon Use Case
Carbodiimides DCC, DIC peptide.com, EDC schoolbag.infoDCC-urea is insoluble; DIC-urea and EDC-urea are soluble. schoolbag.infopeptide.comSPPS (DIC), solution-phase (DCC), aqueous coupling (EDC). peptide.com
Uronium Salts HBTU, HATU, TBTU bachem.comWater-soluble.Fast and efficient couplings in SPPS. bachem.com
Phosphonium Salts BOP, PyBOP bachem.comWater-soluble.High coupling efficiency, especially for difficult sequences. bachem.com

The asymmetric synthesis of β-hydroxy-α-amino acids like threonine can be achieved with high stereoselectivity using chiral catalysts. These catalysts, often metal complexes featuring chiral ligands, create a chiral environment that directs the formation of one stereoisomer over others.

A variety of catalytic systems have been developed for this purpose. For example, chiral dirhodium(II) complexes derived from amino acids such as L-serine and L-threonine have been shown to be effective catalysts for asymmetric reactions. rsc.org These catalysts can be used in reactions like cyclopropanation and aziridination, demonstrating their utility in creating chiral building blocks. rsc.org

Furthermore, threonine-derived organocatalysts have been developed for highly stereoselective aldol reactions, which are a key method for forming the β-hydroxy-α-amino acid structure. researchgate.net In another approach, engineered threonine aldolases, which are enzymes, can catalyze the stereoselective C-C bond formation to produce chiral 1,2-amino alcohols with high yield and diastereoselectivity. acs.org These biocatalytic methods offer an environmentally benign route to these valuable compounds. nih.govrsc.org The use of chiral aldehyde catalysts, sometimes in combination with transition metals, also represents a powerful strategy for the asymmetric synthesis of amino acid derivatives. nih.govdntb.gov.ua

Multi-component reactions (MCRs), which combine three or more starting materials in a single step to form a complex product, are highly efficient tools in organic synthesis. The Petasis reaction, also known as the borono-Mannich reaction, is a prominent MCR used to synthesize substituted amines, including α-amino acids. wikipedia.orgorganic-chemistry.org

The reaction typically involves an amine, a carbonyl compound (like an α-keto acid or glyoxylic acid), and an organoboronic acid. wikipedia.orgorganic-chemistry.org It is particularly useful for generating unnatural α-amino acids. organic-chemistry.org A key advantage of the Petasis reaction is its operational simplicity and the tolerance of a wide range of functional groups. wikipedia.org

For the synthesis of threonine derivatives, which are β-hydroxy-α-amino acids, related multi-component strategies are highly relevant. For example, enantioselective four-component reactions have been developed to produce β-hydroxy-α-amino acid derivatives with good yields and high stereoselectivity. rsc.org These reactions highlight the power of MCRs to rapidly construct complex and stereochemically rich molecules from simple precursors, offering an attractive alternative to more traditional, linear synthetic routes. beilstein-journals.orgresearchgate.net The Petasis reaction and its variants have been applied to the synthesis of various biologically active compounds and peptidomimetic heterocycles. wikipedia.orgacs.org

Strategic Applications of 2s, 3s N Boc O T Butylthreonine in Complex Molecule Construction

Role in Peptide and Peptidomimetic Synthesis

Boc-Thr(tBu)-OH is a valuable reagent in the stepwise construction of peptide chains. The steric bulk of the O-t-butyl group not only protects the hydroxyl function but can also influence the conformation of the growing peptide, a factor that can be leveraged to modulate biological activity or improve synthesis efficiency.

Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Boc-Threonine Derivatives

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical approach in Solid-Phase Peptide Synthesis (SPPS). In this methodology, the temporary Nα-Boc group is removed at each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA), while more acid-stable, benzyl-type protecting groups are used for side chains and are removed at the end of the synthesis with a very strong acid like hydrogen fluoride (B91410) (HF). springernature.comnih.govluxembourg-bio.com

While benzyl (B1604629) ethers are common for protecting serine and threonine in traditional Boc-SPPS, the use of a tert-butyl ether on the threonine side chain, as in Boc-Thr(tBu)-OH, represents a variation of this strategy. peptide.com The t-butyl ether offers robust protection throughout the synthesis. The core SPPS cycle using a Boc-threonine derivative follows a well-established protocol:

Deprotection: The Nα-Boc group of the resin-bound peptide is removed with TFA (typically 25-50% in dichloromethane (B109758), DCM) to expose a free N-terminal amine.

Neutralization: The resulting ammonium (B1175870) trifluoroacetate (B77799) salt is neutralized, often in situ during the subsequent coupling step, with a tertiary base like N,N-diisopropylethylamine (DIEA).

Coupling: The next Nα-Boc-protected amino acid, such as Boc-Thr(tBu)-OH, is activated with a coupling reagent (e.g., HBTU, HATU, or a carbodiimide (B86325) like DCC) and added to the resin to form a new peptide bond.

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.

This iterative process is repeated until the desired peptide sequence is assembled. The use of Boc-Thr(tBu)-OH is compatible with various resins, such as the standard Merrifield resin, with the final cleavage from the support being achieved with strong acid treatment. springernature.com

Solution-Phase Synthetic Approaches for Threonine-Containing Peptides

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, is highly suitable for large-scale production and the synthesis of peptide segments that can be later joined together (fragment condensation). google.com In this approach, protected amino acids or peptide fragments are coupled in an appropriate organic solvent, and the product is isolated and purified after each step.

A typical solution-phase strategy involving a threonine derivative might include the condensation of a protected peptide acid with a peptide ester. For example, a protected hexapeptide acid could be condensed with a dipeptide alcohol containing a threonine residue to form a larger protected peptide. google.com The principles of activation and coupling are similar to SPPS, utilizing reagents like carbodiimides in the presence of additives to form the peptide bond. The purification of intermediates at each stage ensures high purity of the final product, which is a key advantage of this method for manufacturing pharmaceutical-grade peptides. google.com

Strategies for Minimizing Epimerization during Peptide Coupling

Epimerization, the change in configuration at the α-carbon of an amino acid during activation and coupling, is a critical side reaction that can lead to the formation of diastereomeric impurities that are difficult to separate from the target peptide. peptide.compolypeptide.com Threonine, like cysteine and histidine, is susceptible to epimerization. polypeptide.com The mechanism often involves the formation of an oxazolone (B7731731) intermediate from the activated amino acid, which can readily lose proton acidity at the α-carbon.

Several strategies are employed to suppress this unwanted reaction:

Urethane-Based Protection: The N-Boc group, being a urethane-type protecting group, inherently helps to minimize epimerization compared to other types of N-terminal protecting groups. luxembourg-bio.com

Coupling Reagents and Additives: The choice of coupling reagent is crucial. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt), 6-Cl-HOBt, or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to carbodiimide-mediated couplings is a standard practice to reduce epimerization. peptide.com The use of copper(II) salts as additives has also been shown to be effective, even in challenging couplings. peptide.comuniurb.it

Choice of Base: Studies on glycosylated amino acids, which are also prone to side reactions, have shown that sterically hindered, non-nucleophilic bases can significantly reduce epimerization. For instance, using 2,4,6-trimethylpyridine (B116444) (TMP) as the base resulted in high coupling efficiency with low epimerization, whereas common bases like DIEA and N-methylmorpholine (NMM) led to higher levels of side products. nih.govnih.gov

Reaction Conditions: Lowering the reaction temperature and minimizing the time the amino acid remains in its activated state before coupling (pre-activation time) can also help to limit epimerization.

Interestingly, for some derivatives like glycosylated threonine, β-elimination can become a more prominent side reaction than epimerization under forcing conditions with strong bases. nih.gov

Coupling ConditionBaseSide Product FormationReference
HATUN-Methylmorpholine (NMM)Significant β-elimination (~90% with 12 eq. base) nih.gov
HATUDiisopropylethylamine (DIEA)Significant β-elimination nih.gov
HATU2,4,6-Trimethylpyridine (TMP)Low epimerization and β-elimination (<5%) nih.gov
Carbodiimide-Epimerization can occur peptide.com
Carbodiimide + HOBt/HOAt-Suppresses epimerization peptide.com

Table 1: Effect of base on side product formation during the coupling of protected threonine derivatives.

Orthogonal Cleavage Conditions for Boc-Protected Peptides

Orthogonality in protecting group strategy refers to the ability to remove one type of protecting group under conditions that leave others intact. peptide.com The N-Boc group and the O-t-butyl ether are both acid-labile, which presents a challenge for true orthogonality. However, they possess different sensitivities to acid strength, allowing for selective deprotection under carefully controlled conditions.

The N-Boc group is readily cleaved by moderate acids like neat TFA or TFA in DCM (e.g., 25-50% TFA). luxembourg-bio.comorganic-chemistry.org In contrast, the O-tert-butyl ether is more robust and generally requires prolonged treatment with strong acids for complete removal. peptide.compearson.com

Final cleavage of a peptide synthesized using Boc-Thr(tBu)-OH involves treating the resin-bound peptide with a strong acid cocktail. Anhydrous hydrogen fluoride (HF) is the classic reagent for Boc-SPPS, but due to its hazardous nature, strong TFA-based cocktails are now more common. springernature.comnih.gov These cocktails typically contain a high concentration of TFA (e.g., 95%) and a mixture of "scavengers" to trap the highly reactive tert-butyl cations generated during the cleavage of both the Boc and t-butyl groups. merckmillipore.comthermofisher.com

Reagent CocktailTarget Protecting GroupsCommentsReference
25-50% TFA in DCMN-BocStandard condition for N-terminal deprotection during SPPS. O-t-butyl ether is largely stable. luxembourg-bio.com
TFA/H₂O/TIS (95:2.5:2.5)N-Boc, O-tBu, and other acid-labile groupsA common, effective, non-malodorous cocktail for final cleavage. TIS (triisopropylsilane) is a scavenger. merckmillipore.com
Reagent K (TFA/water/phenol/thioanisole/EDT)N-Boc, O-tBu, and other acid-labile groupsA powerful, universal cleavage mixture used for complex peptides, especially those containing residues prone to modification like Trp, Met, and Cys. merckmillipore.com
Anhydrous HFN-Boc, O-tBu, benzyl-based groupsThe traditional, highly effective but hazardous reagent for final cleavage in Boc/Bzl SPPS. springernature.comnih.gov

Table 2: Common cleavage conditions for peptides containing Boc and t-butyl protecting groups.

Synthesis of Post-Translationally Modified Threonine Analogues

Post-translational modifications (PTMs) dramatically expand the functional diversity of proteins. Glycosylation, the attachment of sugar moieties, is one of the most common and complex PTMs. nih.govnih.gov The synthesis of well-defined glycopeptides is essential for studying the biological roles of glycosylation, and this requires access to glycosylated amino acid building blocks.

Chemoenzymatic and Chemical Routes to O-Glycosylated Threonine Building Blocks

The synthesis of O-glycosylated threonine building blocks, where a sugar is attached to the side-chain hydroxyl group, can be achieved through both purely chemical methods and chemoenzymatic strategies.

Chemical Synthesis: Chemical O-glycosylation is challenging due to the lower reactivity of the hydroxyl group of threonine compared to other nucleophiles. nih.gov A common strategy involves the coupling of a protected threonine derivative (the glycosyl acceptor) with a protected, activated sugar (the glycosyl donor). For example, a protected threonine ester can be reacted with a peracetylated sugar donor in the presence of a Lewis acid catalyst like copper(II) triflate to form the glycosidic bond. nih.gov The use of a 2-azidogalactose donor is a well-established method to ensure high α-selectivity in the glycosylation reaction, which can then be converted to the natural N-acetamido group. researchgate.net

Chemoenzymatic Synthesis: Chemoenzymatic approaches combine the flexibility of chemical synthesis with the unparalleled specificity of enzymes. nih.gov In this strategy, a simplified glycosyl-amino acid scaffold is first prepared chemically. This scaffold is then elaborated by specific enzymes called glycosyltransferases, which add further sugar units one by one in a precise, stereospecific manner. nih.govnih.gov

A powerful chemoenzymatic route for creating O-mannosyl glycans starts with the chemical synthesis of a core structure using Fmoc-Thr(OH)-OtBu as the amino acid component. nih.gov This chemically synthesized glycoamino acid is then enzymatically extended using a series of glycosyltransferases to build up a complex glycan structure. This hybrid approach leverages the strengths of both methods to efficiently access complex molecules that would be difficult to prepare by chemical synthesis alone. nih.gov

Incorporation into Non-Canonical Amino Acid Frameworks and Fluorinated Analogues

The threonine backbone is a valuable template for creating non-canonical amino acids with unique properties. Fluorination, in particular, is a widely used strategy to modulate the conformational and metabolic stability of peptides. nih.gov

The synthesis of 4,4,4-trifluorothreonine (B1224066) analogues provides access to powerful tools for peptide and protein engineering. An efficient enantioselective synthesis for both enantiomers of anti-4,4,4-trifluorothreonine has been developed. nih.gov A key step in this synthesis involves the Sharpless asymmetric dihydroxylation of a trifluoromethylated trans-disubstituted alkene, followed by nucleophilic opening of the resulting cyclic sulfate (B86663) with sodium azide (B81097) and subsequent transformations. nih.gov For incorporation into peptides, a protected version such as (2R, 3S)- or (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine can be synthesized and used in solid-phase peptide synthesis under racemization-free conditions. nih.gov

The incorporation of (2S,3S)-CF₃-threonine into peptides has a significant impact on their conformation. nih.gov NMR studies on pentapeptides have demonstrated that those containing (2S,3S)-CF₃-threonine are more inclined to adopt extended β-strand-like structures compared to their natural threonine-containing counterparts. nih.govbeilstein-journals.org This is evidenced by the large ³J(HN-Hα) coupling constants observed for the peptide backbone, which reflect dihedral angles consistent with extended conformations. nih.gov

Table 2: NMR Coupling Constants Indicating Conformational Preference in Pentapeptides nih.gov

Residue PositionPeptide with L-Threonine (³J(HN-Hα) in Hz)Peptide with (2S,3S)-CF₃-Threonine (³J(HN-Hα) in Hz)Implied Conformation
Ala¹7.47.9Extended
Val²8.28.6Extended
Xxx³8.39.2Strongly Extended
Val⁴8.58.8Extended
Leu⁵6.87.7Extended

The data clearly show that the trifluorinated analogue promotes a more pronounced extended structure, a property that can be exploited to design β-strand mimics capable of disrupting protein-protein interactions involving β-sheets. nih.gov

Threonine is a precursor for various heterocyclic systems, including medicinally important β-lactones. nih.gov For example, the antibiotic obafluorin (B1677078) is a β-lactone natural product derived from a β-hydroxy-α-amino acid. nih.gov Its biosynthesis features a key enzymatic step where an L-threonine transaldolase catalyzes the formation of the (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate skeleton, which is the direct precursor to the β-lactone ring. nih.govnih.gov This biocatalytic approach highlights an efficient pathway for generating complex chiral scaffolds from threonine.

Chemically, threonine derivatives can also be converted into other heterocyclic frameworks like morpholines. A plausible synthetic route from N-Boc-threonine would involve the selective reduction of the carboxylic acid to a primary alcohol, yielding an N-protected amino diol. This intermediate can then undergo intramolecular cyclization to form the morpholine (B109124) ring, for instance, by converting the side-chain hydroxyl into a good leaving group (e.g., a mesylate or tosylate) and promoting ring closure with a non-nucleophilic base.

Utility in the Construction of Diverse Organic Scaffolds and Chemical Probes

The chiral backbone of (2S, 3S)-N-Boc-O-t-butylthreonine is an excellent starting point for the synthesis of other valuable organic molecules, including β-amino acids and phosphorus-containing amino acid analogues.

Chiral β-amino acids are key components of numerous pharmaceuticals and natural products. researchgate.net A well-established method to convert α-amino acids into their β-amino acid counterparts is the Arndt-Eistert homologation. This sequence extends the carbon chain by one atom between the amino and carboxyl groups.

Starting from N-Boc-threonine (with the O-t-butyl group intact), the process involves:

Activation of the Carboxylic Acid: Conversion of the carboxylic acid to an acid chloride using reagents like oxalyl chloride or thionyl chloride.

Formation of a Diazoketone: Reaction of the acid chloride with diazomethane (B1218177) to form an α-diazoketone intermediate.

Wolff Rearrangement: Silver-catalyzed rearrangement of the diazoketone in the presence of an alcohol (e.g., methanol (B129727) or ethanol). This step expels nitrogen gas and generates a ketene, which is trapped by the alcohol to form the desired β-amino acid ester with the carbon chain extended.

This synthetic route provides stereospecific access to β-amino acid esters, which are versatile intermediates for further chemical elaboration. google.comorganic-chemistry.org

Aminophosphonates, as isosteres of amino acids, are important in medicinal chemistry for their role as enzyme inhibitors and haptens for catalytic antibody production. A general strategy for their synthesis from an amino acid like this compound requires initial modification to an aldehyde.

The synthetic sequence would proceed as follows:

Reduction to Amino Alcohol: The carboxylic acid of the starting material is reduced to a primary alcohol using a reducing agent such as borane (B79455) or lithium aluminium hydride, yielding the corresponding N-Boc-O-t-butyl-threoninol.

Oxidation to Aldehyde: The resulting primary alcohol is carefully oxidized to the aldehyde (an N-Boc-amino aldehyde) using mild conditions, for example, with Dess-Martin periodinane or a Swern oxidation.

Pudovik or Kabachnik-Fields Reaction: The aldehyde is then reacted with a phosphite (B83602) ester (e.g., dimethyl phosphite) under basic conditions (Pudovik reaction) to form the α-aminophosphonate. This addition proceeds with high stereocontrol, dictated by the existing stereocenter at the α-carbon.

This approach transforms the amino acid scaffold into a phosphorus-containing analogue, opening avenues for the development of novel chemical probes and therapeutic agents.

Stereochemical Integrity and Conformational Studies of 2s, 3s N Boc O T Butylthreonine in Advanced Structures

Analysis of Diastereomeric and Enantiomeric Purity in Synthetic Intermediates and Products

The synthesis of stereochemically pure compounds is of paramount importance, particularly in pharmaceutical applications where different enantiomers or diastereomers can exhibit varied biological activities. The enantiomeric purity of N-tert-butoxycarbonyl (N-Boc) protected amino acids, such as (2S, 3S)-N-Boc-O-t-butylthreonine, is critical as even minor impurities can lead to significant, often undesirable, byproducts in multi-step peptide synthesis.

The determination of enantiomeric excess (ee) and diastereomeric purity relies on high-resolution analytical techniques. Chiral chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), is a cornerstone for separating and quantifying stereoisomers. For GC analysis, amino acids are typically converted into volatile derivatives, such as N-trifluoroacetyl-O-alkyl esters, to facilitate separation on a chiral stationary phase. This method allows for the accurate determination of enantiomeric excess with errors often in the range of ±0.5%–2.5%. nih.gov

Alternative methods for determining enantiomeric excess include enantioselective indicator displacement assays (eIDAs). These assays utilize chiral receptors that form diastereomeric complexes with the amino acid enantiomers, leading to a colorimetric or fluorescent signal that can be measured with a conventional UV-vis spectrophotometer. nih.gov This technique offers a potential high-throughput screening method for the rapid preliminary determination of enantiomeric excess. nih.gov

The table below summarizes common analytical techniques used for the purity assessment of chiral amino acid derivatives.

Analytical TechniquePrincipleCommon Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Separation and quantification of enantiomers and diastereomers of N-Boc amino acids.
Chiral GC-MS Separation of volatile chiral derivatives followed by mass spectrometry detection.Highly sensitive quantification and unambiguous peak assignment for determining enantiomeric excess. nih.gov
NMR Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.Determination of enantiomeric purity and structural elucidation.
Indicator Displacement Assays Formation of diastereomeric complexes with a chiral receptor, causing a change in a chromogenic or fluorogenic indicator.Rapid screening for enantiomeric excess of α-amino acids. nih.gov

Conformational Preferences and Their Influence on Molecular Recognition and Reactivity in Derived Systems

A key conformational feature of N-Boc protected amino acids is the geometry of the urethane (B1682113) amide bond (O-C-N-H). Unlike a typical peptide bond which strongly prefers a trans conformation, the urethane bond in Boc-amino acids can adopt both cis and trans conformations with nearly equal energies. researchgate.net This flexibility can influence the folding of a peptide chain. The bulky Boc group can also engage in attractive interactions with certain side chains, potentially stabilizing specific local conformations. researchgate.net

Studies on N-Boc-L-threonine in various solvents using ¹³C NMR spectroscopy reveal the presence of intramolecular hydrogen bonding. mdpi.com In aprotic solvents, an intramolecular hydrogen bond can form between the side-chain hydroxyl group and the carbonyl oxygen of either the carboxylic acid or the Boc group. mdpi.com This interaction restricts the conformational freedom of the molecule. In protic solvents, this intramolecular bond competes with intermolecular hydrogen bonding with the solvent. mdpi.com Although the hydroxyl group in this compound is protected by a t-butyl group, the conformational preferences of the underlying threonine scaffold, as influenced by the Boc group, remain significant for predicting its behavior in different chemical environments.

The conformation of threonine residues is critical for the biological activity of peptides. For instance, studies on threonine-rich peptides have shown that they can adopt distinct β-turn arrangements, exposing hydroxyl groups at the periphery of the molecule. nih.gov This specific presentation is thought to be crucial for binding to biological receptors. nih.gov The defined stereochemistry and conformationally restricting protecting groups of this compound are therefore instrumental in guiding the assembly of peptides into desired secondary structures, thereby influencing molecular recognition and reactivity.

Advanced Spectroscopic and Crystallographic Techniques for Stereochemical Elucidation

The unambiguous determination of the absolute stereochemistry of molecules like this compound is essential. Advanced analytical methods provide definitive proof of the spatial arrangement at the C2 and C3 chiral centers.

X-ray Crystallography stands as the definitive method for determining the three-dimensional structure of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal of a substance, a detailed model of the molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers, can be generated. nih.gov For complex stereoisomers, such as derivatives of threonine which contain two chiral centers, X-ray crystallography provides incontrovertible evidence of their stereochemical identity. researchgate.net Although a specific crystal structure for this compound is not publicly documented, the technique has been widely applied to numerous N-Boc protected amino acids and peptides, establishing it as the gold standard for stereochemical assignment. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying molecular structure and conformation in solution. Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly valuable. NOESY detects through-space interactions between protons that are close to each other, allowing for the determination of the relative orientation of different parts of a molecule. nih.gov This information is crucial for piecing together the conformational preferences of a molecule in solution. nih.gov For N-Boc-threonine derivatives, ¹³C NMR has been used to study intramolecular interactions and the influence of solvents on the molecule's conformation. mdpi.comresearchgate.net

The table below outlines the primary applications of these techniques in the stereochemical analysis of this compound and its derivatives.

TechniqueInformation ProvidedRelevance to Stereochemical Elucidation
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration in the solid state.Provides definitive, unambiguous proof of the (2S, 3S) configuration. researchgate.net
2D NMR (e.g., NOESY) Through-space proton-proton correlations, conformational information in solution.Elucidates preferred conformations and relative stereochemistry by mapping spatial proximities. nih.govnih.gov
¹³C NMR Spectroscopy Information on the chemical environment of each carbon atom.Reveals details about intra- and intermolecular interactions, such as hydrogen bonding, that influence conformation. mdpi.com

Emerging Research Frontiers and Future Prospects for 2s, 3s N Boc O T Butylthreonine in Chemical Science

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of optically pure, protected amino acids like (2S, 3S)-N-Boc-O-t-butylthreonine is critical for its application in pharmaceutical and materials science. Traditional synthetic methods, while effective, often involve multiple steps, hazardous reagents, and generate significant chemical waste. Consequently, a major focus of current research is the development of more efficient and environmentally benign synthetic strategies.

Modern approaches are increasingly aligning with the principles of green chemistry, aiming to reduce waste, and improve atom economy and energy efficiency. nih.govnih.gov For peptide synthesis in general, this has led to innovations such as the use of greener solvents to replace traditional ones like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which have significant toxicity concerns. acs.org Furthermore, the development of water-based synthesis protocols represents a major leap forward in sustainable chemistry. nih.gov

The protection and deprotection steps are also being optimized for sustainability. The Boc group is typically removed with strong acids like trifluoroacetic acid (TFA), which can be harsh and generate waste. peptide.comresearchgate.net Research into milder and more selective deprotection methods is ongoing. researchgate.net A key strategy in improving the sustainability of multi-step syntheses involving protected amino acids is to minimize the number of protection-deprotection steps required, a concept known as minimal-protection synthesis. nih.gov

Table 1: Comparison of Traditional vs. Emerging Synthetic Strategies

Feature Traditional Synthetic Routes Emerging Sustainable Routes
Solvents Often rely on hazardous solvents like DMF and DCM. acs.org Focus on greener alternatives (e.g., propylene (B89431) carbonate) and water-based synthesis. acs.orgnih.gov
Catalysis May involve stoichiometric reagents and harsh conditions. Employs catalytic asymmetric methods and chemoenzymatic reactions for higher efficiency and selectivity. nih.govnih.gov
Protecting Groups Standard protection/deprotection cycles, often with harsh reagents like TFA. peptide.com Development of minimal-protection strategies and milder deprotection conditions. nih.gov
Waste Generation Can generate significant amounts of chemical waste. nih.gov Aims to reduce waste through improved atom economy and use of recyclable catalysts. nih.gov

Expansion into Supramolecular Chemistry and Self-Assembly Processes

The unique structural features of this compound, particularly its capacity for forming specific non-covalent interactions, are driving its expansion into the field of supramolecular chemistry. The self-assembly of amino acids and their derivatives into well-ordered nanostructures is a rapidly growing area of research with applications in biomaterials, drug delivery, and tissue engineering. nih.govnih.gov

The protecting groups on the amino acid play a crucial role in directing these self-assembly processes. The bulky, hydrophobic Boc and t-butyl groups, combined with the hydrogen bonding capabilities of the carbamate (B1207046) and the core amino acid structure, can induce the molecules to organize into complex architectures such as nanofibers, ribbons, and hydrogels. nih.govnih.gov These interactions, which include hydrogen bonding, π–π stacking (if aromatic groups are present), and van der Waals forces, are the fundamental driving forces behind the formation of these supramolecular structures. nih.govrsc.org

A significant application of this self-assembly is the formation of hydrogels. Low-molecular-weight gelators, including protected amino acids, can form extensive 3D networks that immobilize solvent molecules. researchgate.net These hydrogels can be designed to be responsive to external stimuli such as pH, temperature, or the presence of specific ions, making them "smart" materials. researchgate.netnih.gov For instance, the self-assembly can be triggered by a change in solvent or a shift in pH, leading to a sol-gel transition. researchgate.netnih.gov Such materials have potential use as scaffolds for cell culture and regenerative medicine, or as matrices for the controlled release of therapeutic agents. researchgate.netnih.gov The chirality of the amino acid building block can also impart specific helical structures to the resulting self-assembled materials, a feature of great interest for creating advanced functional materials. acs.org

Table 2: Driving Forces in the Self-Assembly of Protected Amino Acids

Interaction Type Description Role in Self-Assembly
Hydrogen Bonding Occurs between the amide protons and carbonyl oxygens of the carbamate groups. Key directional force that helps to form ordered, often fibrillar, structures. rsc.org
Hydrophobic Interactions The bulky, nonpolar Boc and t-butyl groups tend to aggregate to minimize contact with aqueous environments. A major driving force for the initial aggregation and formation of the core of the self-assembled structures. nih.gov
Van der Waals Forces Weak, short-range attractions between molecules. Contribute to the overall stability and packing of the molecules within the supramolecular assembly. nih.gov
π–π Stacking (Applicable to derivatives with aromatic groups) Stacking of aromatic rings. Can provide additional stability and directionality to the assembly. rsc.org

Contributions to Chemical Biology and Drug Discovery Beyond Peptidomimetics

While this compound is a staple in the synthesis of peptides and peptidomimetics, its utility is increasingly being demonstrated in the construction of a diverse range of bioactive molecules that fall outside of this classification. Its defined stereochemistry and protected functional groups make it a valuable chiral starting material for the synthesis of complex natural products and other non-peptidic scaffolds. nih.govnih.gov

In the realm of enzyme inhibitors, derivatives of protected threonine have been used to create molecules that target enzymes through mechanisms other than mimicking peptide substrates. For example, threonine analogues have been incorporated into tetrapeptides designed to covalently inhibit sortase enzymes, which are important virulence factors in bacteria. nih.gov The synthesis of such targeted inhibitors showcases the use of this building block in creating highly specific tools for chemical biology and potential therapeutic leads.

Furthermore, the core structure of this compound can be chemically modified and incorporated into various heterocyclic ring systems, which are prevalent in many pharmaceuticals. The synthesis of enantiomerically pure azacycles, for instance, can benefit from starting with chiral pool materials like protected amino acids. mdpi.com The ability to use this compound as a precursor for non-peptidic natural products or their analogues opens up new avenues for drug discovery, moving beyond the traditional scope of peptide-based therapeutics. nih.gov The development of such novel molecular entities is crucial for addressing a wide range of diseases and biological questions. chemscene.commdpi.com

Q & A

Q. What is the role of the Boc (tert-butyloxycarbonyl) and O-t-butyl protecting groups in (2S,3S)-N-Boc-O-t-butylthreonine, and how do they influence synthetic strategies?

The Boc group protects the α-amine of threonine, ensuring stability under basic and nucleophilic conditions, while the O-t-butyl group safeguards the β-hydroxyl group from undesired reactions during peptide elongation. These groups enable selective deprotection: Boc is removed under acidic conditions (e.g., TFA), and O-t-butyl via strong acids (e.g., HCl/dioxane). This sequential protection is critical for multi-step syntheses, as demonstrated in the coupling of O-acetyl-N-Boc-L-threonine using HATU/DIPEA .

Q. What purification techniques are standard for isolating (2S,3S)-N-Boc-O-t-butylthreonine, and how is purity validated?

Silica gel column chromatography is commonly employed, leveraging polarity differences between protecting groups. Recrystallization may further enhance purity. Purity (>95%) is verified via HPLC (High-Performance Liquid Chromatography), as noted in commercial catalogs for structurally similar Boc-protected threonine derivatives . Mass spectrometry (MS) and NMR are used to confirm molecular identity and detect stereochemical impurities .

Advanced Research Questions

Q. How can researchers preserve the (2S,3S) stereochemistry during synthetic steps, particularly amid coupling reactions?

Racemization at the α-carbon is minimized by:

  • Using coupling agents like HATU, which promote rapid activation of the carboxyl group.
  • Conducting reactions at 0°C to reduce thermal epimerization.
  • Employing sterically hindered bases (e.g., DIPEA) to avoid base-induced configuration inversion. Chiral HPLC analysis post-synthesis is essential to confirm enantiomeric integrity .

Q. What advanced analytical methods resolve contradictions in spectroscopic data for (2S,3S)-N-Boc-O-t-butylthreonine?

Discrepancies in NMR or MS data may arise from residual solvents, diastereomeric byproducts, or incomplete protection. Strategies include:

  • 2D NMR (COSY, HSQC) to assign proton and carbon signals unambiguously.
  • X-ray crystallography for absolute configuration confirmation.
  • Chiral derivatization followed by GC/MS to distinguish enantiomers. Cross-referencing with synthetic protocols (e.g., NEt3-mediated acylation in ) ensures methodological consistency .

Q. How do storage conditions impact the stability of (2S,3S)-N-Boc-O-t-butylthreonine, and what precautions are necessary?

The compound is hygroscopic and prone to hydrolysis under humid conditions. Storage at 0–6°C in airtight containers under inert gas (N2/Ar) is recommended. Degradation products (e.g., free threonine or tert-butanol) can be monitored via TLC or LC-MS. Evidence from similar Boc-protected amino acids highlights the risk of tert-butyl ether cleavage under prolonged acidic exposure .

Q. What strategies optimize solid-phase peptide synthesis (SPPS) incorporating (2S,3S)-N-Boc-O-t-butylthreonine?

Key considerations include:

  • Pre-activation : Converting the carboxyl group to an active ester (e.g., pentafluorophenyl ester) before coupling.
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) to enhance solubility.
  • Deprotection timing : Boc removal with TFA prior to O-t-butyl deprotection avoids side reactions. ’s use of HATU for acyloxybenzotriazole activation exemplifies efficient coupling in peptide synthesis .

Methodological Considerations Table

Parameter Recommendation Evidence Source
Protection Sequential Boc (amine) and t-butyl (hydroxyl)
Coupling Agent HATU/DIPEA in DCM at 0°C
Purification Silica gel chromatography (hexane/EtOAc gradient)
Purity Validation HPLC (>95%), ¹H/¹³C NMR, MS
Storage 0–6°C, anhydrous, inert atmosphere

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.